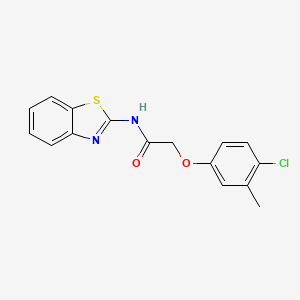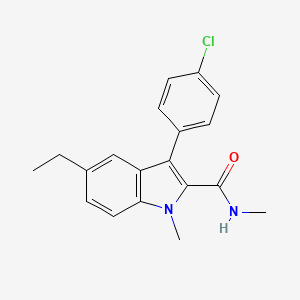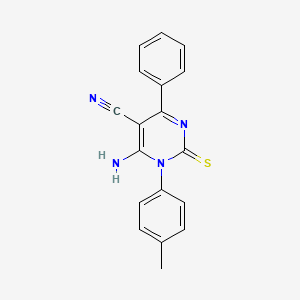![molecular formula C14H15ClN4O4S2 B10865229 Methyl 5-chloro-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10865229.png)
Methyl 5-chloro-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 5-CHLORO-3-{[4-(2-PYRIMIDINYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperazine ring, and a thiophene ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-CHLORO-3-{[4-(2-PYRIMIDINYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the pyrimidine and thiophene rings, followed by the introduction of the piperazine and sulfonyl groups. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Formation of the Thiophene Ring: This step may involve the cyclization of suitable precursors in the presence of a catalyst.
Introduction of the Piperazine Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
METHYL 5-CHLORO-3-{[4-(2-PYRIMIDINYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrimidine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
METHYL 5-CHLORO-3-{[4-(2-PYRIMIDINYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and pharmacological properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.
Chemical Biology: Researchers use this compound to investigate its interactions with biological macromolecules.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用机制
The mechanism of action of METHYL 5-CHLORO-3-{[4-(2-PYRIMIDINYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
METHYL 5-CHLORO-3-{[4-(2-PYRIMIDINYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE: shares similarities with other compounds containing pyrimidine, piperazine, and thiophene rings.
Other Sulfonyl-Containing Compounds: Compounds with similar sulfonyl groups may exhibit comparable reactivity and biological activity.
Uniqueness
Unique Structure: The combination of pyrimidine, piperazine, and thiophene rings in a single molecule is relatively rare, giving this compound unique properties.
Pharmacological Potential: Its unique structure may confer specific pharmacological activities that are not observed in similar compounds.
This detailed article provides a comprehensive overview of METHYL 5-CHLORO-3-{[4-(2-PYRIMIDINYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C14H15ClN4O4S2 |
|---|---|
分子量 |
402.9 g/mol |
IUPAC 名称 |
methyl 5-chloro-3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C14H15ClN4O4S2/c1-23-13(20)12-10(9-11(15)24-12)25(21,22)19-7-5-18(6-8-19)14-16-3-2-4-17-14/h2-4,9H,5-8H2,1H3 |
InChI 键 |
OKTSDVUGIIUSJP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10865154.png)
![ethyl 2-(acetylamino)-7-chloro-6-[(E)-(phenylimino)methyl]-1-benzothiophene-3-carboxylate](/img/structure/B10865158.png)
![N-(4-bromophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10865164.png)
![7-(1,3-benzothiazol-2-yl)-2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10865176.png)

![Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B10865189.png)
![8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10865192.png)
![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide](/img/structure/B10865198.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10865213.png)

![2-(4-fluorophenyl)-4-methyl-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10865223.png)
![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B10865228.png)

![10-(4-methoxybenzyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10865234.png)
